2-(3,3-Difluoropyrrolidin-1-yl)-3-fluoropyridine

Catalog No.
S849004
CAS No.
1774894-33-5
M.F
C9H9F3N2
M. Wt
202.18 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(3,3-Difluoropyrrolidin-1-yl)-3-fluoropyridine

CAS Number

1774894-33-5

Product Name

2-(3,3-Difluoropyrrolidin-1-yl)-3-fluoropyridine

IUPAC Name

2-(3,3-difluoropyrrolidin-1-yl)-3-fluoropyridine

Molecular Formula

C9H9F3N2

Molecular Weight

202.18 g/mol

InChI

InChI=1S/C9H9F3N2/c10-7-2-1-4-13-8(7)14-5-3-9(11,12)6-14/h1-2,4H,3,5-6H2

InChI Key

BOADJDSPZKLINM-UHFFFAOYSA-N

SMILES

C1CN(CC1(F)F)C2=C(C=CC=N2)F

Canonical SMILES

C1CN(CC1(F)F)C2=C(C=CC=N2)F
2-(3,3-Difluoropyrrolidin-1-yl)-3-fluoropyridine, also known as DFPP, is a chemical compound with the molecular formula C9H9F3N2. It is a heterocyclic organic compound containing both nitrogen and fluorine. DFPP is a member of a class of compounds known as fluoropyridines, which are widely used in medicinal chemistry due to their diverse pharmacological properties.
DFPP is a white to off-white crystalline solid with a melting point of 66-68°C. It is soluble in some organic solvents such as acetone and ethanol, while insoluble in water. DFPP has a molecular weight of 206.18 g/mol, and its structure consists of a six-membered heterocyclic ring with two nitrogen atoms and three fluorine atoms attached to the ring.
DFPP can be synthesized through a series of reactions using commercially available starting materials. The synthesis involves the reaction of 2-chloro-3-fluoropyridine with 3,3-difluoropyrrolidine in the presence of a catalyst. The resulting product is then purified through various techniques such as recrystallization and column chromatography.
The characterization of DFPP is usually done using spectroscopic techniques such as Fourier-transform infrared spectroscopy (FTIR), mass spectrometry, and nuclear magnetic resonance (NMR) spectroscopy.
Various analytical techniques are employed to determine the purity and quantity of DFPP. High-performance liquid chromatography (HPLC) is commonly used to measure the purity of DFPP, while gas chromatography coupled with mass spectrometry (GC-MS) is used for identification and quantification. Other techniques such as UV-Vis spectroscopy and elemental analysis can also be used for quantitative analysis.
Studies have shown that DFPP possesses diverse biological properties. It has been reported to exhibit antiamoebic, antiviral, anticancer, and antibiotic properties. DFPP has also been shown to inhibit the activity of certain enzymes such as caspase-3, an enzyme involved in programmed cell death.
DFPP has been shown to be toxic to certain cell lines at high concentrations. However, the toxicity of DFPP varies depending on the cell type and experimental conditions. Studies have shown that DFPP is relatively safe in animal models, with no significant toxicity observed at therapeutic doses.
DFPP has been widely used in medicinal chemistry as a starting material for the synthesis of various pharmaceuticals. It has been used as a building block for the synthesis of compounds with potential antiviral, anticancer, and antidiabetic properties. DFPP has also been used in the development of new antimicrobial agents.
Research on DFPP is ongoing, with several studies focusing on its potential applications in drug discovery and development. Recent studies have shown that DFPP and its derivatives exhibit promising anticancer and antiviral properties, making them potential candidates for the development of new therapeutic agents.
DFPP and its derivatives have numerous potential implications in various fields of research and industry. Its antiviral and anticancer properties make it a potential candidate for the development of new drugs. DFPP also has potential applications in the development of new antimicrobial agents, agrochemicals, and dyes.
Despite its promising properties, DFPP has several limitations that need to be addressed. For instance, its low solubility in water limits its applications in certain biological systems. Future research on DFPP should focus on addressing these limitations and exploring its potential in novel applications. Some of the future directions for research on DFPP include (i) development of more scalable and efficient synthetic routes, (ii) investigation of the potential of DFPP as a photosensitizer, (iii) elucidation of the molecular mechanisms underlying its biological activity, and (iv) exploration of its potential as a diagnostic tool.
In conclusion, DFPP is a promising compound with diverse applications in drug discovery, agrochemicals, and dyes. Its potential biological properties make it a promising candidate for the development of new therapeutic agents. Future research on DFPP should focus on addressing its limitations and exploring its potential in novel applications.

XLogP3

2.2

Dates

Modify: 2023-08-16

Explore Compound Types